Hydrocortisone 6-hydroxyhexanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114593-88-3 |
|---|---|
Molecular Formula |
C27H40O7 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 6-hydroxyhexanoate |
InChI |
InChI=1S/C27H40O7/c1-25-11-9-18(29)14-17(25)7-8-19-20-10-12-27(33,26(20,2)15-21(30)24(19)25)22(31)16-34-23(32)6-4-3-5-13-28/h14,19-21,24,28,30,33H,3-13,15-16H2,1-2H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1 |
InChI Key |
YUFRCVRCAXAMAD-FOMYWIRZSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCCCCO)O)C)O |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCCCCO)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCCCCO)O)C)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Hydrocortisone 6 Hydroxyhexanoate
Methodologies for Hydrocortisone (B1673445) Ester Synthesis
The creation of hydrocortisone esters can be approached through various synthetic routes, each with distinct advantages. These methods are broadly categorized into chemical and enzymatic approaches.
Chemical Synthesis Routes for 6-hydroxyhexanoate (B1236181) Esters
The chemical synthesis of 6-hydroxyhexanoate esters often involves the reaction of a suitable hydrocortisone derivative with a 6-hydroxyhexanoic acid derivative. One common method is the esterification of hydrocortisone with 6-hydroxyhexanoic acid or its activated form, such as an acyl chloride or anhydride, in the presence of a coupling agent.
A general approach to synthesizing steroidal esters involves several key steps. For instance, the synthesis of hydrocortisone can be initiated from dextropregnenolone. chemicalbook.com This multi-step process includes oxidation, bromination, debromination, and esterification to yield the final hydrocortisone structure. chemicalbook.com The synthesis of hydrocortisone and its derivatives can also involve protection and deprotection of functional groups to ensure regioselectivity. For example, a method for preparing hydrocortisone involves a bromination reaction, followed by debromination and subsequent esterification. google.com
The synthesis of esters from carboxylic acids can be achieved using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS). researchgate.net This method is widely used in peptide synthesis and can be adapted for the synthesis of other esters. researchgate.net
Enzymatic Approaches to Esterification of Hydrocortisone (General principles)
Enzymatic methods for the esterification of hydrocortisone present a green and highly selective alternative to chemical synthesis. nih.gov Lipases are a class of enzymes commonly employed for this purpose due to their ability to catalyze esterification, transesterification, and alcoholysis reactions in a regioselective manner. nih.gov
The use of lipases, such as Candida antarctica lipase, has been shown to be highly efficient in the preparation of fatty acid esters of hydrocortisone. nih.gov These enzymatic reactions are influenced by several parameters, including the nature of the acylating agent, the solvent, temperature, and the enzyme-to-substrate ratio. nih.gov A significant advantage of this biocatalytic approach is that it proceeds under mild reaction conditions and has a lower environmental impact compared to traditional chemical methods. nih.gov
Engineered yeast strains, such as Saccharomyces cerevisiae, have also been developed to synthesize hydrocortisone from simple precursors like ethanol. researchgate.netnih.gov This metabolic engineering approach involves introducing multiple genes and deleting others to create a cellular factory for steroid production. researchgate.net
Synthesis and Modification of the 6-Hydroxyhexanoate Moiety
The 6-hydroxyhexanoate portion of the molecule can be synthesized and modified from various precursors, allowing for the introduction of different functionalities.
Precursor Chemistry and Functional Group Manipulation (e.g., 6-hydroxyhexanoic acid, ethyl 6-hydroxyhexanoate)
6-Hydroxyhexanoic Acid
6-Hydroxyhexanoic acid is a key precursor for the synthesis of the 6-hydroxyhexanoate moiety. It can be produced through both chemical and biological routes. A sustainable method involves the bio-oxidation of 1,6-hexanediol (B165255) by Gluconobacter oxydans. rsc.org This biocatalytic approach can selectively yield 6-hydroxyhexanoic acid or be further oxidized to adipic acid depending on the reaction pH. rsc.org Another biosynthetic route utilizes recombinant Pseudomonas taiwanensis to convert cyclohexane (B81311) directly to 6-hydroxyhexanoic acid in a single step. frontiersin.org
Ethyl 6-hydroxyhexanoate
Ethyl 6-hydroxyhexanoate is another important precursor. It can be prepared via the acid-catalyzed transesterification of ε-caprolactone with ethanol. acs.orgacs.org This reaction provides a straightforward method to obtain the ethyl ester, which can then be used in subsequent reactions. acs.orgacs.org Ethyl 6-hydroxyhexanoate has been identified in Bordeaux red wines and is used in the synthesis of various other compounds. alkalisci.com
Advanced Spectroscopic and Chromatographic Methods for Structural Confirmation of Synthetic Products
The structural confirmation of newly synthesized compounds like Hydrocortisone 6-hydroxyhexanoate relies on a combination of advanced analytical techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed molecular structure, including the position of the ester linkage and the stereochemistry of the steroid core.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyls, carbonyls (from the ketone and ester), and C-O bonds.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the synthesized compound, confirming its identity.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for purifying the final product and for assessing its purity. nih.govnih.gov Reversed-phase HPLC with a C18 column is commonly used for the separation of hydrocortisone and its esters. nih.gov The use of different detectors, such as UV-Vis, fluorescence, or mass spectrometry (LC-MS), allows for sensitive and selective detection. nih.govnih.gov
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. researchgate.net
The combination of these spectroscopic and chromatographic methods provides a comprehensive characterization of the synthetic products, ensuring their structural integrity and purity. For instance, in the synthesis of ester derivatives of other complex molecules, techniques like ESI-MS, ¹H-NMR, ¹³C-NMR, FT-IR, and UV are used for structural elucidation. nih.gov
Molecular and Cellular Mechanisms of Action of Hydrocortisone 6 Hydroxyhexanoate
Glucocorticoid Receptor (GR) Interaction Dynamics
The initiation of Hydrocortisone (B1673445) 6-hydroxyhexanoate's activity is dependent on its binding to and activation of the glucocorticoid receptor, a protein that resides in the cytoplasm of target cells in an inactive state.
Ligand Binding and Receptor Activation Studies
Upon entering a cell, Hydrocortisone 6-hydroxyhexanoate (B1236181) is expected to be hydrolyzed to hydrocortisone, which then binds to the ligand-binding domain of the glucocorticoid receptor. This binding event induces a conformational change in the receptor, leading to its activation. The affinity of a steroid for the GR is a critical determinant of its potency. Studies on various steroid esters have shown that the nature of the ester chain can influence binding affinity. nih.gov For instance, the elongation of an ester chain can in some cases increase both binding affinity and lipophilicity, which may affect the compound's ability to traverse cell membranes. nih.gov However, it has also been observed that some ester modifications can decrease the steroid's affinity for the receptor compared to the parent alcohol. nih.gov
Table 1: Relative Binding Affinities of Various Steroids to the Human Glucocorticoid Receptor
| Steroid | Relative Binding Affinity (%) |
| Cortisol | 100 |
| Progesterone | 22 |
| Aldosterone | 20 |
| Testosterone | 1.5 |
| Estradiol | 0.2 |
This table, adapted from experimental data on cortisol and other steroids, illustrates the high specificity of the glucocorticoid receptor for its endogenous ligand. nih.gov The binding affinity of Hydrocortisone 6-hydroxyhexanoate is expected to be a key factor in its biological activity.
Receptor Translocation and DNA Binding Analyses
Following ligand binding and activation, the hydrocortisone-GR complex undergoes a critical translocation from the cytoplasm into the nucleus. This process is essential for the complex to exert its effects on gene expression. Once inside the nucleus, the activated receptor complex can interact directly with specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. mdpi.com The binding of the GR to these GREs can either enhance or suppress the transcription of these genes. This direct mechanism is a cornerstone of glucocorticoid action.
Transcriptional Regulation and Gene Expression Modulation
The primary mechanism by which this compound is expected to exert its anti-inflammatory and immunomodulatory effects is through the regulation of gene transcription. This involves both the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory proteins.
Impact on Pro-inflammatory Gene Downregulation
A major anti-inflammatory action of glucocorticoids is the repression of genes that encode pro-inflammatory mediators. This is largely achieved through the interference with key transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govfrontiersin.org Hydrocortisone has been shown to suppress the expression of genes for a wide array of pro-inflammatory cytokines, including interleukins (IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α). nih.gov This suppression limits the amplification of the inflammatory cascade. Studies have demonstrated that hydrocortisone administration leads to a downregulation of NF-κB signaling. nih.gov
Table 2: Effect of Hydrocortisone on the Expression of Pro-inflammatory Mediators
| Mediator | Effect of Hydrocortisone | Reference |
| NF-κB binding | Suppressed | nih.gov |
| MyD88 mRNA expression | Suppressed | nih.gov |
| TRIF mRNA expression | Suppressed | nih.gov |
| Chemokine and Chemokine Receptor mRNA | Suppressed | nih.gov |
| TNF-α concentration | Decreased | nih.gov |
This table summarizes the observed effects of hydrocortisone on key molecules involved in the inflammatory response, based on a study in human subjects. nih.gov
Upregulation of Anti-inflammatory Protein Synthesis
In addition to repressing pro-inflammatory genes, glucocorticoids also actively promote the synthesis of anti-inflammatory proteins. A key example is the induction of lipocortin-1 (also known as annexin (B1180172) A1). nih.gov Lipocortin-1 is believed to inhibit the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor to pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov By increasing the production of such anti-inflammatory proteins, this compound can contribute to the resolution of inflammation. nih.gov
Immunomodulatory Pathways and Cellular Responses
The transcriptional changes induced by this compound are expected to translate into broad immunomodulatory effects, influencing the function and trafficking of various immune cells. Glucocorticoids are known to suppress cell-mediated immunity. nih.gov
Systemic administration of hydrocortisone has been shown to cause a decline in circulating B and T lymphocyte subsets. nih.gov This is a key aspect of its immunosuppressive action. Specifically, glucocorticoids can reduce the clonal expansion of B cells and diminish antibody synthesis by lowering the expression of IL-2 and its receptors. nih.gov The reduced levels of IL-2 also lead to a decrease in the activation of T lymphocytes. nih.gov Furthermore, long-term exposure to hydrocortisone has been observed to alter the immunomodulatory properties of human adipose-derived mesenchymal stromal/stem cells, affecting their interaction with peripheral blood mononuclear cells. nih.gov
Effects on Immune Cell Function and Proliferation in Vitro
The parent compound, hydrocortisone, exerts significant and varied effects on the function and proliferation of immune cells. As a glucocorticoid, its primary mechanism involves binding to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it modulates the transcription of target genes, leading to broad immunosuppressive and anti-inflammatory responses. youtube.com
In vitro studies have demonstrated that hydrocortisone can inhibit the proliferation of lymphocytes, a key component of the adaptive immune system. nih.gov This effect is not uniform across all lymphocyte subsets and can be dependent on the activation state of the cells. For instance, hydrocortisone has been shown to inhibit the concanavalin-A induced proliferation of lymphocytes in vitro. nih.gov The sensitivity to this inhibition can vary among individuals, leading to classifications of 'steroid-sensitive' and 'steroid-resistant' phenotypes. nih.gov
Hydrocortisone's effects extend to other immune cells as well. It is known to suppress the activation and function of macrophages and other antigen-presenting cells. youtube.com Furthermore, hydrocortisone can induce apoptosis (programmed cell death) in certain immune cell populations, contributing to its immunosuppressive effects. nih.gov In some contexts, particularly with high doses, hydrocortisone can also have paradoxical pro-inflammatory effects, such as increasing the expression of certain Toll-like receptors (TLRs). nih.gov
| Immune Cell Type | Observed In Vitro Effect of Hydrocortisone | Reference |
| T Lymphocytes | Inhibition of proliferation (in response to mitogens like concanavalin-A). nih.gov | nih.gov |
| B Lymphocytes | Inhibition of activation and proliferation. frontiersin.org | frontiersin.org |
| Macrophages | Suppression of activation and function. youtube.com | youtube.com |
| Natural Killer (NK) Cells | Inhibition of antibody-dependent cellular cytotoxicity (ADCC). researchgate.net | researchgate.net |
Modulation of Cytokine and Chemokine Networks
A central aspect of hydrocortisone's anti-inflammatory action is its ability to modulate the production and release of a wide array of cytokines and chemokines. These signaling molecules are crucial for orchestrating the immune response.
Hydrocortisone is a potent inhibitor of pro-inflammatory cytokine synthesis. youtube.com In vitro studies using human peripheral blood mononuclear cells (PBMCs) have consistently shown that hydrocortisone can suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) following stimulation with lipopolysaccharide (LPS). nih.govnih.gov The inhibition of IL-6 production by hydrocortisone has been observed to be dose-dependent, though the sensitivity can vary among individuals. nih.govresearchgate.net
The inhibitory effects of hydrocortisone on cytokine production are mediated through the transcriptional repression of pro-inflammatory genes. The activated glucocorticoid receptor can interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. nih.gov
Conversely, hydrocortisone can also upregulate the expression of anti-inflammatory cytokines. While the evidence is more varied, some studies suggest that glucocorticoids can enhance the production of anti-inflammatory mediators like Interleukin-10 (IL-10) under certain conditions.
| Cytokine/Chemokine | Effect of Hydrocortisone on Production (In Vitro) | Reference |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | frontiersin.org |
| Interleukin-1 beta (IL-1β) | Inhibition | nih.gov |
| Interleukin-6 (IL-6) | Inhibition | nih.govresearchgate.net |
| Interleukin-2 (IL-2) | Inhibition | nih.gov |
| Interleukin-4 (IL-4) | Inhibition | nih.gov |
| Interleukin-8 (IL-8) | Inhibition | frontiersin.org |
Preclinical Pharmacokinetic and Metabolic Investigations of Hydrocortisone 6 Hydroxyhexanoate
Absorption and Distribution in Non-Human Biological Systems
The absorption and distribution of a topical or systemically administered drug are critically dependent on its ability to permeate biological membranes and distribute into tissues. Esterification significantly alters the lipophilicity of hydrocortisone (B1673445), a key determinant of these processes.
In silico models are valuable computational tools for predicting the permeability of drug candidates early in the development process, reducing the reliance on extensive experimental work. nih.gov For corticosteroid esters, these models often focus on quantitative structure-activity relationships (QSAR) to correlate molecular descriptors with permeability rates.
The permeability of hydrocortisone and its 21-alkyl esters has been shown to increase with the length of the alkyl chain, up to a certain point. psu.edu For instance, a study on the permeation of hydrocortisone and its homologous 21-esters (from acetate (B1210297) to heptanoate) through a model hydrophobic silicone rubber membrane found that fluxes systematically increased with chain length. psu.edu The flux for the 21-hexanoate ester was approximately 20 times greater than that of the parent hydrocortisone. psu.edu This suggests that derivatization can significantly enhance delivery through lipid membranes. psu.edu
Parallel Artificial Membrane Permeability Assays (PAMPA) are a common high-throughput screening method used to predict passive permeability. mdpi.com An adaptation of the PAMPA technique, using an artificial membrane of silicone oil and isopropyl myristate, has been developed to mimic the percutaneous barrier. mdpi.com Studies on various corticosteroid C-21 esters using this model show that increased lipophilicity generally leads to higher membrane retention but lower permeation, which could be favorable for localized topical activity. mdpi.com For Hydrocortisone 6-hydroxyhexanoate (B1236181), its structure suggests a significant increase in lipophilicity compared to hydrocortisone, which would be predicted by in silico models to enhance its permeability through lipid barriers like the stratum corneum.
Table 1: Predicted Permeability Characteristics of Hydrocortisone Esters Based on Analogous Data
| Compound | Relative Lipophilicity | Predicted Permeability (vs. Hydrocortisone) | Predicted Membrane Retention |
|---|---|---|---|
| Hydrocortisone | Low | Baseline | Low |
| Hydrocortisone Acetate | Moderate | > Hydrocortisone | Moderate |
| Hydrocortisone 6-hydroxyhexanoate | High | >> Hydrocortisone | High |
This table is illustrative, based on principles from studies on homologous ester series. psu.edumdpi.com
In vitro and ex vivo studies using animal tissues help to understand how a drug distributes after absorption. The distribution of corticosteroid esters is influenced by their polarity, plasma protein binding, and susceptibility to local enzymatic activity. nih.gov More lipophilic esters, like this compound, are expected to have a higher affinity for fatty tissues and cell membranes.
Studies on other soluble hydrocortisone prodrugs, such as the succinate (B1194679) ester, show that their absorption can be limited by their polarity and the distribution of intestinal esterases. nih.gov Conversely, more lipophilic esters may exhibit higher retention in tissues like the skin. The difficult diffusion of enzyme carriers like high-density lipoprotein (HDL) from blood into tissues can lead to a more stable presence of the ester at the administration site, while hydrolysis by enzymes in the interstitial fluid can deactivate the compound. bodorlaboratories.com For this compound, it is anticipated that its increased lipophilicity would lead to greater partitioning into and retention within tissues compared to hydrocortisone, a characteristic that could be leveraged for targeted local delivery.
Biotransformation and Metabolite Profiling
Biotransformation is the metabolic conversion of drug molecules into other compounds, or metabolites. For an ester prodrug like this compound, this process involves two main events: the hydrolysis of the ester bond to release the active parent drug and the subsequent metabolism of the promoiety.
The primary and essential metabolic step for this compound is the hydrolytic cleavage of the ester linkage to regenerate hydrocortisone, the pharmacologically active molecule. This reaction is catalyzed by esterases present in blood, the liver, and other tissues. nih.gov The rate of this hydrolysis is critical as it determines the onset and duration of action of the released hydrocortisone.
Studies on analogous corticosteroid esters, such as those of prednisolone (B192156), demonstrate that hydrolysis rates can vary significantly. nih.gov For example, some prednisolone esters are rapidly and completely hydrolyzed within an hour in rat and rabbit plasma, while the process takes longer in human plasma, highlighting marked species differences. nih.gov This variability is attributed to differences in the types, amounts, and activities of hydrolyzing enzymes like esterases in the plasma of different species. nih.gov The kinetics of ester hydrolysis are typically studied by incubating the compound in plasma or tissue homogenates and measuring the disappearance of the ester and the appearance of the parent alcohol over time. chemrxiv.orgyoutube.com
Table 2: Comparative In Vitro Plasma Hydrolysis of Analogous Corticosteroid Esters
| Ester Compound | Species | Hydrolysis Half-Life (t½) | Key Finding |
|---|---|---|---|
| Loteprednol Etabonate | Human | 12.07 ± 0.52 h | Slower hydrolysis compared to ED. bodorlaboratories.com |
| Etiprednol Dicloacetate (ED) | Human | 1.35 ± 0.08 h | ~10x faster hydrolysis than LE. bodorlaboratories.com |
| Prednisolone-16-methoxycarbonyl | Rat, Rabbit | < 1 h | Rapid and complete hydrolysis. nih.gov |
| Prednisolone-16-methoxycarbonyl | Human | < 4 h | Slower hydrolysis than in rats/rabbits. nih.gov |
This table presents data for other corticosteroid esters to illustrate the principles of species-dependent hydrolysis kinetics.
For this compound, it is expected to undergo similar enzymatic hydrolysis to release hydrocortisone and 6-hydroxyhexanoic acid. The rate would depend on its specific structure and the enzymatic milieu of the biological system.
Once cleaved from hydrocortisone, the 6-hydroxyhexanoate promoiety enters its own metabolic pathway. Studies, primarily in bacterial systems, have elucidated the metabolism of this molecule. nih.govasm.orgnih.gov The data indicates that 6-hydroxyhexanoate can undergo both β- and ω-oxidation. nih.govhmdb.ca
The principal metabolic route is ω-oxidation, where the terminal methyl group is oxidized. nih.govasm.org This pathway proceeds via the formation of adipic semialdehyde and ultimately yields adipic acid. hmdb.ca A secondary, alternative pathway involves β-oxidation, which generates 2-tetrahydrofuranacetic acid as a non-metabolizable intermediate. nih.govasm.org In the context of bacterial metabolism, the ω-oxidation pathway via adipate (B1204190) is considered the exclusive route for productive degradation. nih.govhmdb.ca While these pathways are described in microorganisms, similar oxidative processes are common in mammalian metabolism for fatty acids and related molecules.
Table 3: Identified Metabolites of the 6-Hydroxyhexanoate Moiety (from bacterial studies)
| Precursor | Metabolic Pathway | Key Metabolite(s) | Reference |
|---|---|---|---|
| 6-Hydroxyhexanoate | ω-Oxidation | Adipic acid | nih.govhmdb.ca |
| 6-Hydroxyhexanoate | β-Oxidation | 2-Tetrahydrofuranacetic acid | nih.govasm.org |
The biotransformation of this compound is mediated by several classes of enzymes.
Esterases : The crucial hydrolysis of the ester bond is catalyzed by carboxylesterases (CES). nih.gov In humans, two main forms exist: hCE1, which is highly expressed in the liver, and hCE2, which is the predominant form in the intestine. nih.govresearchgate.net In addition to CES, esterases in the plasma, such as butyrylcholinesterase and paraoxonase 1 (PON1), are also known to hydrolyze drug esters. bodorlaboratories.comnih.gov The specific contribution of each enzyme depends on the substrate and the route of administration.
Oxidases : The metabolism of the released 6-hydroxyhexanoate moiety involves oxidation. nih.govnih.gov In mammalian systems, this would likely be carried out by enzymes of the cytochrome P450 family (specifically those involved in ω-oxidation of fatty acids) and enzymes of the mitochondrial β-oxidation pathway.
Excretion Routes and Clearance Mechanisms in Non-Human Models
In general, corticosteroids are primarily metabolized in the liver and subsequently eliminated by the kidneys. The metabolic process for hydrocortisone involves conversion into various metabolites, which are then conjugated to form water-soluble compounds, such as sulfate (B86663) esters and glucuronide conjugates, facilitating their excretion in the urine. Biliary and fecal excretion of steroid metabolites are typically considered minor routes in many species.
For steroid esters, the ester chain can influence the compound's lipophilicity and, consequently, its absorption, distribution, and duration of action. Fatty acid esters of steroids, for instance, can be incorporated into lipoproteins and may act as a storage form within the body, with the active steroid being released through enzymatic hydrolysis. However, specific quantitative data on the percentage of this compound or its metabolites excreted via urine versus feces, or its clearance rates (renal, hepatic, or total body) in animal models such as rats or dogs, remain to be determined through dedicated preclinical studies.
Analytical Methodologies for Quantitative and Qualitative Analysis of Hydrocortisone 6 Hydroxyhexanoate
Advanced Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation and quantification of corticosteroids. For Hydrocortisone (B1673445) 6-hydroxyhexanoate (B1236181), High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) would be the primary methods utilized.
High-Performance Liquid Chromatography (HPLC) Development and Validation
A reverse-phase HPLC (RP-HPLC) method would be the standard approach for the analysis of Hydrocortisone 6-hydroxyhexanoate. The development and validation of such a method would involve a systematic optimization of chromatographic conditions to ensure accuracy, precision, and robustness.
Method Development: The process would begin with the selection of an appropriate stationary phase, typically a C18 column, which is effective for separating moderately nonpolar compounds like steroid esters. nih.govsielc.comsemanticscholar.org The mobile phase composition would be optimized, likely consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. sielc.comasianpubs.org The ratio of these solvents would be adjusted to achieve optimal retention and resolution of this compound from any potential impurities or degradation products. Detection would most commonly be performed using a UV detector, with the wavelength set to the absorption maximum of the hydrocortisone chromophore, typically around 245-254 nm. nih.govasianpubs.org
Validation Parameters: Once developed, the HPLC method would undergo rigorous validation according to established guidelines (e.g., ICH guidelines). Key validation parameters would include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The establishment of a linear relationship between the concentration of the analyte and the instrumental response.
Range: The concentration interval over which the method is precise, accurate, and linear.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
A summary of typical HPLC parameters for hydrocortisone analysis that would be adapted for this compound is presented in the table below.
| Parameter | Typical Conditions for Hydrocortisone Analysis |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures.
For the analysis of this compound, a UPLC method would provide several advantages. The increased efficiency of UPLC columns would allow for better separation of the analyte from closely related impurities. The shorter analysis times would increase sample throughput, which is particularly beneficial in quality control environments. The development of a UPLC method for this compound would follow similar principles to HPLC method development, but with adjustments to flow rate and gradient profiles to take full advantage of the technology. UPLC is often coupled with mass spectrometry for enhanced sensitivity and specificity. nih.gov
Thin-Layer Chromatography (TLC) for Screening and Purity Assessment
Thin-Layer Chromatography (TLC) is a valuable tool for the rapid screening and purity assessment of pharmaceuticals. researchgate.net For this compound, TLC could be employed as a simple and cost-effective method for identification and to check for the presence of major impurities.
A typical TLC analysis would involve spotting a solution of the sample onto a TLC plate coated with a stationary phase, such as silica gel. The plate would then be developed in a chamber containing an appropriate mobile phase, which would likely be a mixture of nonpolar and polar organic solvents. asean.orgaseancosmetics.orgnih.gov After development, the separated spots would be visualized, for instance, under UV light at 254 nm, or by spraying with a suitable chemical reagent that reacts with the corticosteroid to produce a colored spot. asean.orgaseancosmetics.org The retention factor (Rf) value of the spot corresponding to this compound would be compared to that of a reference standard for identification. Densitometric scanning of the plate can also provide semi-quantitative or quantitative information.
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique like HPLC or UPLC, it becomes a highly sensitive and selective tool for the analysis of complex mixtures.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is instrumental in the structural elucidation of unknown compounds and for the confirmation of the identity of known compounds. In an MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.
For this compound, UPLC-MS/MS would be the method of choice for definitive structural confirmation. nih.gov The precursor ion would be the protonated molecule [M+H]+ or another suitable adduct. The fragmentation of this ion would be expected to yield characteristic product ions corresponding to the hydrocortisone moiety and the 6-hydroxyhexanoate side chain. This detailed structural information is invaluable for impurity profiling and degradation studies.
Quantitative Mass Spectrometry Methods for Biological Matrices
Quantitative analysis of drugs and their metabolites in biological matrices such as plasma, urine, or tissue is crucial in pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, specificity, and wide dynamic range. semanticscholar.orgresearchgate.net
To quantify this compound in a biological matrix, a robust LC-MS/MS method would be developed. This would involve:
Sample Preparation: An extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), would be necessary to isolate the analyte from the complex biological matrix and minimize matrix effects.
Internal Standard: An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte, would be added to the samples to correct for variations in extraction recovery and instrument response.
LC-MS/MS Analysis: The extracted sample would be analyzed by LC-MS/MS, operating in multiple reaction monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for the analyte and the IS are monitored, providing a high degree of selectivity and sensitivity.
Method Validation: The method would be fully validated for parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
The development of such a method would enable the reliable determination of this compound concentrations in biological samples, providing critical data for understanding its absorption, distribution, metabolism, and excretion.
Spectroscopic Techniques for Characterization and Concentration Determination
Spectroscopic methods are fundamental in the analysis of this compound, enabling both the confirmation of its chemical identity and the quantification of its concentration in various samples. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure and properties.
UV-Visible Spectrophotometry for Hydrocortisone Moiety
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible region of the electromagnetic spectrum. The hydrocortisone component of this compound contains a characteristic α,β-unsaturated ketone in its A-ring, which acts as a strong chromophore.
This technique is particularly useful for determining the concentration of the active pharmaceutical ingredient in bulk drug substances and pharmaceutical formulations. The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
For the hydrocortisone moiety, the maximum absorbance (λmax) is typically observed around 242 nm in solvents like methanol or ethanol ijbpas.comresearchgate.net. This absorbance peak is used to quantify the amount of the drug present in a sample by comparing its absorbance to that of a standard solution of known concentration. The method is valued for its simplicity, speed, and cost-effectiveness ijbpas.com. Studies on hydrocortisone and its esters have demonstrated the utility of UV-Vis spectrophotometry for quality control and stability assessments ejournal.byjchps.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of this compound. This non-destructive technique provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific signals would confirm the presence of both the hydrocortisone backbone and the 6-hydroxyhexanoate side chain. The steroid portion would show a complex pattern of signals in the upfield region for the saturated ring protons, along with characteristic downfield signals for the olefinic proton at C4 and the protons adjacent to carbonyl and hydroxyl groups mdpi.comsemanticscholar.org. The attachment of the 6-hydroxyhexanoate chain would be confirmed by the presence of signals corresponding to the methylene protons of the hexanoate (B1226103) chain, with a characteristic downfield shift for the protons on the carbon atom attached to the ester oxygen.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure. Each unique carbon atom in the molecule gives a distinct signal. The spectrum would show characteristic signals for the carbonyl carbons of the ketone and ester groups, the olefinic carbons of the A-ring, and the carbons bearing hydroxyl groups in the hydrocortisone moiety. The presence of the six-carbon chain of the 6-hydroxyhexanoate group would be confirmed by a set of signals in the aliphatic region of the spectrum.
Validation Parameters for Analytical Methods in Research
For any analytical method to be considered reliable and suitable for its intended purpose in a research setting, it must undergo a thorough validation process. Method validation ensures that the method is accurate, precise, and reproducible. The key validation parameters, as often stipulated by guidelines from the International Council for Harmonisation (ICH), are discussed below in the context of analyzing this compound.
Linearity: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. For a UV-Visible spectrophotometric or HPLC-UV method for this compound, this would involve preparing a series of standard solutions of varying concentrations and measuring their absorbance or peak area. The results are then plotted as a graph of response versus concentration, and a linear regression analysis is performed. A high correlation coefficient (r²), typically greater than 0.998, indicates a good linear relationship ijbpas.comresearchgate.netnih.gov.
Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
Repeatability (Intra-day precision): This is assessed by analyzing multiple replicates of the same sample on the same day, by the same analyst, and with the same equipment.
Intermediate Precision (Inter-day precision): This is evaluated by repeating the analysis on different days, with different analysts, or with different equipment.
For methods analyzing hydrocortisone and its esters, %RSD values of less than 2% are generally considered acceptable researchgate.netnih.govd-nb.infocrsubscription.com.
Accuracy: Accuracy is the measure of how close the experimental value is to the true or accepted value. It is often determined by performing recovery studies. This involves adding a known amount of pure this compound to a placebo or sample matrix and then analyzing the sample using the developed method. The percentage of the added analyte that is recovered is then calculated. High recovery rates, typically between 98% and 102%, indicate an accurate method ijbpas.comnih.govcrsubscription.com.
Detection and Quantification Limits:
Limit of Detection (LOD): This is the lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.
Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
These limits are crucial for the analysis of impurities or for studies involving low concentrations of the compound. For hydrocortisone, sensitive analytical methods have reported LOD and LOQ values in the nanogram per milliliter (ng/mL) to microgram per milliliter (µg/mL) range ejournal.bynih.gov.
The table below summarizes typical validation parameters for analytical methods used for hydrocortisone and its esters, which would be analogous for methods developed for this compound.
| Validation Parameter | Typical Acceptance Criteria/Values for Hydrocortisone Esters |
| Linearity (Correlation Coefficient, r²) | > 0.998 ijbpas.comnih.gov |
| Precision (%RSD) | < 2% nih.govd-nb.infocrsubscription.com |
| Accuracy (% Recovery) | 98% - 102% ijbpas.comnih.govcrsubscription.com |
| Limit of Detection (LOD) | Method dependent, typically in the ng/mL to µg/mL range ejournal.bynih.gov |
| Limit of Quantification (LOQ) | Method dependent, typically in the ng/mL to µg/mL range ejournal.bynih.gov |
Prodrug Design Principles and Advanced Drug Delivery Systems Utilizing Hydrocortisone 6 Hydroxyhexanoate
Conceptual Frameworks for Prodrug Design
Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo enzymatic or chemical transformation in the body to release the active drug. nih.govmdpi.com This approach is a valuable strategy in drug development to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, instability, and lack of site-specificity. nih.gov The core principle of prodrug design involves the attachment of a promoiety to the active drug, which is later cleaved in a controlled manner. nih.govresearchgate.net
Design Rationale for Enhancing Pharmacokinetic Properties
The design of prodrugs, including ester derivatives like Hydrocortisone (B1673445) 6-hydroxyhexanoate (B1236181), is primarily aimed at optimizing the pharmacokinetic profile of the parent drug, hydrocortisone. Key properties that are often targeted for improvement include solubility and permeability. nih.gov
Solubility: Hydrocortisone is known to be poorly soluble in water. acs.orgresearchgate.net This can limit its formulation options and bioavailability. By converting a hydroxyl group of hydrocortisone into an ester, such as a 6-hydroxyhexanoate ester, the lipophilicity of the molecule can be modified. This alteration can enhance its solubility in lipid-based formulation vehicles or improve its partitioning into biological membranes. The choice of the ester promoiety is critical; for instance, the use of different fatty acid esters can modulate the solubility and release characteristics.
Permeability: The ability of a drug to permeate biological membranes, such as the skin or the gastrointestinal tract, is crucial for its absorption and therapeutic effect. Prodrugs can be designed to have improved permeability characteristics compared to the parent drug. nih.gov For corticosteroids, increasing lipophilicity through esterification can enhance their ability to penetrate the stratum corneum of the skin, localizing the drug's action. scite.ainih.gov The selection of the ester chain length and functional groups can be tailored to achieve the desired level of lipophilicity for optimal permeability.
Enzymatic Activation Strategies of Ester Prodrugs
A fundamental aspect of ester prodrug design is the reliance on in vivo enzymatic hydrolysis to release the active parent drug. mdpi.comresearchgate.net The body contains a variety of esterase enzymes, such as carboxylesterases, butyrylcholinesterase, and acetylcholinesterase, which are capable of cleaving the ester bond and liberating the active hydrocortisone. mdpi.com
The rate of this enzymatic activation is a critical factor that influences the onset and duration of the drug's action. nih.gov The design of the ester promoiety, in this case, the 6-hydroxyhexanoate group, can influence its susceptibility to enzymatic cleavage. Factors such as the steric hindrance around the ester bond and the electronic properties of the promoiety can affect the rate of hydrolysis. This allows for the tuning of the drug release profile, enabling the development of formulations with either rapid or sustained release characteristics. nih.gov
Development of Sustained and Targeted Release Formulations
The development of advanced drug delivery systems for hydrocortisone and its prodrugs like Hydrocortisone 6-hydroxyhexanoate is focused on achieving sustained and targeted release, thereby improving therapeutic efficacy and patient compliance. scielo.brscielo.brnih.gov
Polymeric Drug Delivery Systems (e.g., poly(ether-ester-urethane)s for hydrocortisone release)
Polymeric systems are widely investigated for the controlled delivery of drugs. Bioresorbable polymers, such as poly(ether-ester-urethane)s, have been explored for the sustained release of hydrocortisone. scielo.brscielo.brdoaj.org These polymers can be formulated into tablets or other delivery devices. scielo.brscielo.br
The release of hydrocortisone from these polymeric matrices is influenced by the polymer's properties, such as its hydrophilicity. scielo.brscielo.br For instance, poly(ether-ester-urethane)s synthesized with varying content of poly(ethylene oxide) (PEO) exhibit different swelling and erosion characteristics in an aqueous environment. scielo.brscielo.brdoaj.org Higher PEO content leads to increased water uptake, swelling, and erosion of the polymer, which in turn accelerates the release of the entrapped hydrocortisone. scielo.brscielo.br The release mechanism from such systems is often complex, exhibiting anomalous or non-Fickian release behavior, indicating that both diffusion and polymer erosion contribute to the drug release process. scielo.brscielo.brresearchgate.net
Table 1: Characteristics of Poly(ether-ester-urethane)s for Hydrocortisone Delivery
| Polymer Composition | Diisocyanate Used | PEO Content (mol%) | Swelling Behavior | Erosion Behavior | Hydrocortisone Release |
| PCL-PEO based | L-lysine diisocyanate (LDI) | 30 | Lower | Lower | Slower |
| PCL-PEO based | L-lysine diisocyanate (LDI) | 40 | Higher | Higher | Faster |
| PCL-PEO based | Hexamethylenediisocyanate (HDI) | 30 | Lower | Lower | Slower |
| PCL-PEO based | Hexamethylenediisocyanate (HDI) | 40 | Higher | Higher | Faster |
Data synthesized from research on poly(ether-ester-urethane) drug delivery systems. scielo.brscielo.br
Nanocarrier Systems for Controlled Release (e.g., dextran (B179266) conjugates)
Nanocarrier systems represent another promising approach for the controlled and targeted delivery of hydrocortisone. These systems, which include nanoparticles and micelles, can encapsulate the drug, protect it from premature degradation, and control its release at the target site. acs.orgnih.gov
Dextran-poly(lactic-co-glycolic acid) (PLGA) micelles have been successfully used to encapsulate hydrocortisone. nih.gov These nanomicelles exhibit desirable physicochemical properties, including a small particle size and low polydispersity, indicating a uniform size distribution. nih.gov The encapsulation efficiency of hydrocortisone in these systems can be high, and the drug release can be sustained over a period of time, following a first-order kinetic model. nih.gov The use of biocompatible materials like dextran and PLGA makes these nanocarriers a potentially safe and effective delivery system for hydrocortisone. nih.gov
Lipid-polymer hybrid nanoparticles have also been investigated for the topical delivery of hydrocortisone. acs.orgnih.govacs.org These systems combine the advantages of both liposomes and polymer nanoparticles, offering a polymeric core for controlled drug release and a phospholipid shell for biocompatibility and enhanced skin penetration. acs.orgnih.gov
In Vitro Drug Release Kinetics and Dissolution Profiles
The in vitro release kinetics and dissolution profiles of hydrocortisone and its prodrugs are essential for evaluating the performance of different drug delivery systems. nih.govnih.govcapes.gov.br These studies are typically conducted using diffusion cells with synthetic membranes to simulate biological barriers. nih.gov
The release of hydrocortisone from various formulations, such as creams, ointments, and polymeric tablets, is monitored over time. scielo.brscielo.brnih.gov The dissolution profiles provide valuable information about the rate and extent of drug release. For example, studies on hydrocortisone release from poly(ether-ester-urethane) tablets have shown that the release rate is dependent on the polymer composition. scielo.brscielo.br
The dissolution of neat hydrocortisone can be compared to that of its formulations to assess the impact of the delivery system on its release characteristics. nih.gov For instance, solid dispersions of hydrocortisone with polymers like PEG 4000 and poloxamer 407 have demonstrated significantly enhanced dissolution rates compared to the pure drug. nih.gov
The analysis of release data using mathematical models, such as the Ritger-Peppas model, can provide insights into the underlying release mechanisms. scielo.brscielo.brresearchgate.net An 'n' value greater than 0.5 in the Ritger-Peppas model suggests an anomalous, non-Fickian release, where both drug diffusion and polymer swelling/erosion play a role. scielo.brscielo.br
Table 2: In Vitro Dissolution of Hydrocortisone Formulations
| Formulation | Polymer/Carrier | Release at 30 min (%) | Release at end of experiment (%) |
| Neat Hydrocortisone | - | ~20 | ~40 |
| Physical Mixture | Kolliphor® P 407 | ~60 | ~80 |
| Spray Dried Dispersion | Kolliphor® P 407 | ~90 | >96 |
| Physical Mixture | PEG 4000 | ~50 | ~70 |
| Spray Dried Dispersion | PEG 4000 | ~85 | >95 |
Data adapted from studies on solid dispersions of hydrocortisone. nih.gov
Evaluation of Release Mechanisms from Delivery Systems
The liberation of the active hydrocortisone from its 6-hydroxyhexanoate prodrug within a delivery system is a critical determinant of its therapeutic efficacy. The primary mechanism governing this release is enzymatic hydrolysis, a process extensively studied for corticosteroid esters. The ester linkage in this compound is susceptible to cleavage by esterase enzymes present in various biological tissues, leading to the release of the parent drug, hydrocortisone.
Research into the hydrolysis of a series of cortisol 21-esters, including one with a 6-carbon chain analogous to this compound, has provided significant insights into its release profile. A study utilizing a homogenate of inflamed rabbit synovial tissue demonstrated that the rate of hydrolysis is heavily dependent on the length of the ester's alkyl chain. nih.gov This suggests that the release of hydrocortisone from its 6-hydroxyhexanoate ester is not a passive process but rather an active biological conversion.
Factors Influencing Release (e.g., pH, enzymatic activity)
The release of hydrocortisone from its 6-hydroxyhexanoate prodrug is influenced by a combination of physiological factors, with enzymatic activity being the most prominent.
Enzymatic Activity:
The rate of hydrolysis of the ester bond is directly proportional to the concentration and activity of esterase enzymes in the surrounding tissue. nih.gov Studies have shown that inflamed tissues, such as in rheumatoid arthritis, exhibit elevated levels of these enzymes. This localized enzymatic activity can lead to a targeted and enhanced release of hydrocortisone at the site of inflammation.
A key study on the hydrolysis of cortisol 21-esters in inflamed rabbit synovial tissue homogenate revealed a distinct relationship between the alkyl chain length of the ester and the rate of hydrolysis. The findings indicated that esters with intermediate chain lengths, specifically those with 4, 6, 8, and 10 carbon atoms, were hydrolyzed at a significantly faster rate compared to both shorter (2 carbons) and longer chain esters (12, 14, and 16 carbons). nih.gov This suggests an optimal chain length for rapid enzymatic cleavage, with the 6-carbon chain of this compound falling within this ideal range for accelerated release in an inflamed environment.
The following table summarizes the comparative hydrolysis rates of various cortisol 21-esters, highlighting the influence of alkyl chain length on enzymatic degradation.
| Alkyl Chain Length | Hydrolysis Rate in Inflamed Synovial Tissue (0.1% w/v) |
| 2 | Slower |
| 4 | Faster |
| 6 | Faster |
| 8 | Faster |
| 10 | Faster |
| 12 | Slower |
| 14 | Slower |
| 16 | Slower |
This table is based on the findings that cortisol 21-esters with chain lengths of 4, 6, 8, and 10 carbon atoms were hydrolyzed much faster than those with 2, 12, 14, and 16 carbon atoms. nih.gov
Furthermore, the concentration of the tissue homogenate also impacts the hydrolysis rate. At higher tissue concentrations (10% w/v), the breakdown of shorter-chain esters like cortisol acetate (B1210297) was greatly accelerated, while longer-chain esters such as cortisol palmitate remained stable. nih.gov This indicates that the local tissue environment and the concentration of esterases are critical determinants of the prodrug's conversion rate.
pH:
While enzymatic activity is the primary driver for the release of hydrocortisone from its 6-hydroxyhexanoate ester, the pH of the surrounding microenvironment can also play a role, particularly in the context of advanced drug delivery systems. Many modern delivery vehicles, such as nanoparticles and hydrogels, are designed to be pH-sensitive. These systems can be engineered to release their payload in response to specific pH changes, such as the slightly acidic environment often found in inflamed or tumor tissues. Although direct studies on the pH-triggered release of this compound are limited, the principle remains a viable strategy for targeted drug delivery. The ester bond itself can undergo hydrolysis under acidic or basic conditions, though this process is generally much slower than enzyme-catalyzed hydrolysis under physiological conditions.
Emerging Research Directions and Future Perspectives for Hydrocortisone 6 Hydroxyhexanoate
Structure-Activity Relationship (SAR) Studies of Hydrocortisone (B1673445) Esters
Structure-Activity Relationship (SAR) analyses are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. drugdesign.org For corticosteroids, the goal is often to optimize therapeutic effects while minimizing side effects. The core structure of hydrocortisone has several key features essential for glucocorticoid activity, including the 11β-hydroxyl group and the 4-en-3-one system in the A-ring. oup.comnih.gov
Esterification, such as the addition of the 6-hydroxyhexanoate (B1236181) chain to the hydrocortisone backbone, is a common strategy to modify the physicochemical properties of the parent drug. uomustansiriyah.edu.iq These modifications primarily influence the compound's lipophilicity, which in turn affects its absorption, distribution, duration of action, and metabolism.
Future SAR studies on a series of related hydrocortisone esters, including Hydrocortisone 6-hydroxyhexanoate, would systematically evaluate how variations in the ester chain (e.g., length, branching, and the presence of functional groups like the hydroxyl group) impact its interaction with the glucocorticoid receptor (GR). Key parameters for investigation in SAR studies are outlined in the table below.
| Parameter | Structural Influence | Expected Impact on Activity |
| Ester Chain Length | Increasing the carbon chain length generally increases lipophilicity. | Can enhance skin penetration for topical formulations and may alter the duration of action by affecting release rates from depots and susceptibility to esterase enzymes. uomustansiriyah.edu.iq |
| Functional Groups on Ester | The hydroxyl group on the 6-hydroxyhexanoate moiety introduces polarity. | May influence water solubility and provides a potential site for further metabolic reactions or hydrogen bonding within the receptor pocket. |
| Position of Esterification | Esterification can occur at different hydroxyl groups on the steroid (e.g., C17, C21). The specific location of the 6-hydroxyhexanoate group would be critical. | Esterification at C17 or C21 is known to create potent derivatives; the properties of a C6-ester would need to be determined experimentally. uomustansiriyah.edu.iq |
| Core Steroid Modifications | Introduction of features like a 9α-fluoro group or a 1,2-double bond (as in prednisolone). | Dramatically enhances anti-inflammatory potency and receptor binding affinity. researchgate.netyoutube.com |
These studies aim to build a predictive model where the biological activity of new derivatives can be rationally designed rather than discovered by trial and error.
Computational Chemistry and Molecular Modeling Applications
Computational chemistry provides powerful tools to investigate and predict the behavior of molecules like this compound at an atomic level, saving significant time and resources in the drug discovery process. schrodinger.com
QSAR and QSPR are computational techniques that develop mathematical models to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). fiveable.mersc.org For a novel compound like this compound, these models can predict its behavior before it is even synthesized.
A typical QSAR/QSPR study for corticosteroids involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression, to build a predictive equation. nih.gov Studies have successfully developed QSAR models for corticosteroids that predict relative receptor affinity, plasma protein binding, and pharmacokinetic parameters with good accuracy. nih.govnih.gov For instance, a QSAR model for 30 steroids binding to corticosteroid binding globulin showed a high correlation (r² of 0.80) based on simulated 13C NMR data. nih.gov
Table of Common Descriptors in Corticosteroid QSAR/QSPR Models
| Descriptor Type | Example | Information Provided | Reference |
|---|---|---|---|
| Topological | Molecular Connectivity Index | Describes the size, shape, and degree of branching in a molecule. | nih.gov |
| Electronic | Dipole Moment, Partial Atomic Charges | Relates to the molecule's polarity and ability to engage in electrostatic interactions. | mdpi.com |
| Quantum Chemical | HOMO/LUMO Energies | Describes the molecule's reactivity and ability to participate in charge-transfer interactions. | mdpi.com |
| Hydrophobicity | LogP (Partition Coefficient) | Predicts how the molecule will distribute between fatty (lipid) and aqueous environments, key for membrane permeability. | researchgate.net |
| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule, which is critical for fitting into a receptor's binding site. | researchgate.net |
A QSPR model for this compound could predict properties such as solubility, melting point, and chromatographic retention time, while a QSAR model could estimate its binding affinity for the glucocorticoid receptor. researchgate.netchemrxiv.org
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.comnih.gov For this compound, docking simulations would model its interaction with the ligand-binding domain (LBD) of the glucocorticoid receptor (GR).
These simulations provide atomic-level insights into how the compound fits within the binding pocket and which specific interactions stabilize the binding. Studies on other glucocorticoids have identified key amino acid residues in the GR that are crucial for binding, such as Arginine 611, Glutamine 570, and Asparagine 564. nih.govresearchgate.net The 11β-hydroxyl group of hydrocortisone, for example, is known to form a critical hydrogen bond with Asn-564. nih.gov
Docking simulations for this compound would focus on:
Binding Conformation: Determining the three-dimensional arrangement of the ligand within the GR binding pocket.
Interaction Analysis: Identifying specific hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and receptor residues. The long, flexible 6-hydroxyhexanoate chain would be of particular interest to see how it orients within the pocket.
Binding Energy Estimation: Calculating a docking score that estimates the binding affinity, allowing for comparison with other corticosteroids like dexamethasone (B1670325) or the parent hydrocortisone. researchgate.net
| Gln642 | Hydrogen Bond | C21-OH Group | Important for positioning the D-ring and its substituents. | oup.com |
These simulations can guide the design of new esters with improved affinity and selectivity for the GR. conicet.gov.ar
Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the absorption, distribution, metabolism, and excretion (ADME) of a drug over time. nih.gov For a new chemical entity like this compound, preclinical PK modeling is essential to predict its behavior in a biological system.
Physiologically based pharmacokinetic (PBPK) models are particularly useful as they integrate physiological, drug-specific, and system-specific information to simulate drug concentrations in various tissues. nih.gov A PBPK model for this compound would incorporate parameters such as blood flow, tissue volumes, and protein binding (e.g., to corticosteroid-binding globulin). mdpi.com The model would also need to account for the enzymatic cleavage of the ester bond, which releases the active hydrocortisone.
Simulations can help answer critical preclinical questions, such as:
How does the ester chain affect the rate of absorption through the skin or from an injection site?
What is the predicted concentration of the active drug (hydrocortisone) in target tissues versus systemic circulation?
How do sex- or species-specific differences in metabolism affect the drug's clearance? documentsdelivered.com
By simulating different scenarios, these models can help optimize study designs and provide a rationale for predicting human pharmacokinetics from preclinical data. nih.gov
Potential for Novel Biomedical Applications Beyond Current Scope (excluding specific disease treatments)
Beyond its direct therapeutic use, this compound could be explored for novel biomedical applications where its specific chemical structure offers advantages. These applications focus on its utility as a research tool or a component in biomedical materials.
Affinity Ligand in Purification: The molecule could be immobilized onto a solid support (e.g., chromatography beads) to create an affinity column. This column could then be used to selectively capture and purify the glucocorticoid receptor or other steroid-binding proteins from complex biological samples, aiding in proteomics research.
Component in Biomaterial Development: The compound could be incorporated into novel biomaterials, such as hydrogels or biodegradable polymers. The 6-hydroxyhexanoate chain provides a lipophilic tether for integration into a polymer matrix, while the terminal hydroxyl group offers a site for covalent linkage. Research in this area would focus on material science aspects, such as release kinetics and material stability, rather than therapeutic outcomes.
Probes for Mechanistic Studies: By attaching a fluorescent tag or a radiolabel to the terminal hydroxyl group of the ester chain, this compound could be converted into a chemical probe. Such probes would be invaluable for imaging and quantitative studies of steroid transport across cell membranes and distribution within subcellular compartments, helping to elucidate fundamental biological processes without focusing on a disease state.
Integration of High-Throughput Screening and Omics Technologies in Discovery Research
Modern drug discovery relies heavily on the integration of large-scale screening and data-intensive "omics" technologies to accelerate the identification and characterization of new compounds.
High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds. upenn.edu A library of steroid esters, including this compound and its analogs, could be screened to identify molecules with specific desired characteristics. chemfaces.com For example, HTS assays using H295R adrenocortical carcinoma cells can simultaneously measure the effects of compounds on the synthesis of ten different steroid hormones, providing a broad profile of endocrine activity. nih.gov Another approach is to use software-based screening of digital libraries to prioritize candidates for synthesis. nih.gov
Omics Technologies provide a global view of the molecular changes induced by a compound. nih.gov
Genomics/Transcriptomics: Using techniques like RNA-sequencing, researchers can measure how this compound alters the expression of thousands of genes in target cells. This can reveal the specific gene networks regulated by this particular ester and compare them to the parent drug, hydrocortisone. mdpi.comtum.de
Proteomics: This involves the large-scale study of proteins. Proteomic analysis can identify changes in protein abundance or post-translational modifications (like phosphorylation) following treatment, revealing the downstream effects of glucocorticoid receptor activation. mdpi.com
Metabolomics: This technique analyzes the complete set of small-molecule metabolites in a biological sample. It can provide insights into how this compound affects metabolic pathways, which is a key aspect of glucocorticoid action. researchgate.net
By integrating these powerful technologies, researchers can build a comprehensive, systems-level understanding of this compound, moving beyond a single target to appreciate its full biological impact and paving the way for more informed development.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Hydrocortisone 6-hydroxyhexanoate in pharmaceutical formulations?
- Methodology : Reverse-phase high-performance liquid chromatography (HPLC-UV) is widely used for isolation and quantitation. For example, solid-phase extraction (SPE) with Discovery DSC-Si cartridges can minimize matrix interference and precipitation risks. Chromatograms should be validated against external standards to ensure accuracy (e.g., distinct peaks for hydrocortisone at ~2.5 minutes) .
- Key Considerations : Optimize mobile phase composition and column selection to resolve co-eluting excipients. Use certified reference materials (CRMs) for calibration, such as Hydrocortisone Acetate (USP35C standards) .
Q. How can experimental design methodology (DoE) improve compatibility studies of this compound with excipients?
- Methodology : Apply fractional factorial design (e.g., 2³ matrix) to evaluate interactions between variables like binders, disintegrants, fillers, and lubricants. Accelerate degradation by exposing formulations to stress conditions (50°C, 50% relative humidity for 3 months) and monitor degradation via HPLC .
- Key Findings : Lactose (filler) and sodium carboxymethyl cellulose (disintegrant) significantly reduce hydrocortisone degradation. Randomization and software tools (e.g., STATISTICA 10.0) mitigate systematic errors .
Q. What biochemical pathways are involved in bacterial metabolism of 6-hydroxyhexanoate?
- Methodology : Use Pseudomonas spp. strains induced with n-hexane to study ω-oxidation pathways. Hexanoate is hydroxylated to 6-hydroxyhexanoate, then oxidized to adipic acid. Metabolites like 2-tetrahydrofuranacetic acid can be identified via GC-MS .
- Key Insight : β-oxidation of 6-hydroxyhexanoate is non-physiological due to dead-end metabolites, making ω-oxidation via adipate the primary degradation route .
Advanced Research Questions
Q. How can contradictory data on metabolic intermediates (e.g., 2-tetrahydrofuranacetic acid) in 6-hydroxyhexanoate degradation be resolved?
- Methodology : Conduct isotopic labeling (e.g., ¹³C-tracers) to track carbon flux. Compare metabolite profiles under varying induction conditions (e.g., hexanoate vs. 1,6-hexanediol). Use Pseudomonas aeruginosa PAO mutants to isolate enzymatic steps (e.g., 6-oxohexanoate dehydrogenase) .
- Critical Analysis : 2-Tetrahydrofuranacetic acid accumulation suggests pathway bifurcation; prioritize in vitro assays with purified enzymes (e.g., EC 1.1.1.258) to confirm substrate specificity .
Q. What enzymatic strategies optimize the synthesis of this compound derivatives?
- Methodology : Recombinant hosts expressing fatty acid O-methyltransferase or alcohol O-acetyltransferase can catalyze esterification. For example, methyl 6-hydroxyhexanoate synthesis requires co-expression with monooxygenases for regioselective hydroxylation .
- Optimization : Use Acinetobacter NCIB 9871 for cyclohexanol degradation enzymes (e.g., 6-hydroxyhexanoate dehydrogenase) to improve yield .
Q. How does fractional factorial design address multi-variable challenges in this compound formulation stability?
- Methodology : A 2⁴⁻¹ fractional factorial design reduces experimental runs while testing four excipients at two levels. Output variables (e.g., degradation rate) are modeled using ANOVA to identify critical factors (e.g., lubricant type) .
- Advantage : This approach statistically distinguishes main effects from interactions, enabling rational selection of excipients (e.g., stearic acid as optimal lubricant) .
Q. What protocols validate this compound stability under stress conditions?
- Methodology : Follow ICH Q1A guidelines by exposing samples to thermal (40–60°C), humidity (75% RH), and oxidative stressors. Monitor degradation kinetics via HPLC and identify impurities using LC-MS (e.g., 11,17,21-trihydroxypregn-4-ene-3,20-dione as a key degradation product) .
- Data Interpretation : Use Arrhenius modeling to predict shelf life. Cross-validate with real-time stability studies under controlled storage conditions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
